molecular formula C13H21Cl2N3O2 B018746 O-Desmethyl Metoclopramide Hydrochloride CAS No. 38059-78-8

O-Desmethyl Metoclopramide Hydrochloride

Cat. No.: B018746
CAS No.: 38059-78-8
M. Wt: 322.2 g/mol
InChI Key: JXIGWAINVIWPQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O-Desmethyl Metoclopramide Hydrochloride, also known as O-DESMETHYL METOCLOPRAMIDE, HYDROCHLORIDE, is an active metabolite of Metoclopramide . Its primary targets are dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

This compound exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects . The drug also induces prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the regulation of gastrointestinal motility and the neural transmission of nausea and vomiting signals . By inhibiting dopamine D2 and serotonin 5-HT3 receptors, the compound disrupts the normal signaling pathways, reducing nausea and vomiting and stimulating gastric emptying .

Pharmacokinetics

It is known that the parent compound, metoclopramide, is rapidly and almost completely absorbed after oral administration . The metabolism of Metoclopramide to this compound is likely to involve liver enzymes, including CYP2D6

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting and the stimulation of gastric emptying . These effects are achieved through the inhibition of dopamine D2 and serotonin 5-HT3 receptors, disrupting the normal signaling pathways in the gastrointestinal system and the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological state of the patient (such as the presence of gastrointestinal disorders or the use of other medications), the patient’s genetic makeup (such as polymorphisms in the CYP2D6 gene that can affect drug metabolism ), and external factors such as diet and lifestyle.

Biochemical Analysis

Biochemical Properties

O-Desmethyl Metoclopramide Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent dopamine D2 receptor antagonist . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its mechanism of action is closely related to its parent compound, Metoclopramide, which is known to cause antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Desmethyl Metoclopramide Hydrochloride can be synthesized through the demethylation of Metoclopramide. The process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Metoclopramide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Desmethyl Metoclopramide Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Metoclopramide.

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIGWAINVIWPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556132
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38059-78-8
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (<10°) stirred suspension of sodium hydride (57.44 g of 60%, 1.436 moles) in DMF (1275 ml) was added dropwise a cold solution of ethanethiol (89.22 g, 1.436 moles) in DMF (250 ml). After hydrogen evolution had ceased 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (287.0 g, 0.957 moles) (prepared according to U.S. Pat. No. 3,357,978 [1965]) was added and the mixture was heated in an oil bath at 100°-105° for 90 minutes. The solvent was removed in vacuo and the residue partititioned between methylene chloride (800 ml) and water (400 ml). The aqueous layer was washed with another portion of methylene chloride and the combined organic extracts were backwashed with water (150 ml). The combined aqueous phase was cooled in an ice bath and treated with concentrated hydrochloric acid (200 ml). After 20 minutes the precipitate was collected by filtration, sucked briefly on the filter, slurried with methanol ( 500 ml) and again filtered. The product was dried in vacuo to give 302.3 g (98%) of the title compound as a light beige solid, mp 235°-237°.
Quantity
57.44 g
Type
reactant
Reaction Step One
Name
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
89.22 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
287 g
Type
reactant
Reaction Step Four
[Compound]
Name
[ 1965 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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